molecular formula C15H28N2O B13730101 3-(N,N-Dimethylalanyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane CAS No. 1687-81-6

3-(N,N-Dimethylalanyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane

Cat. No.: B13730101
CAS No.: 1687-81-6
M. Wt: 252.40 g/mol
InChI Key: ALLGOMJALBGKDY-UHFFFAOYSA-N
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Description

3-(N,N-Dimethylalanyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane is a complex organic compound with a unique bicyclic structure. This compound is known for its diverse applications in organic synthesis and its role as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N,N-Dimethylalanyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane typically involves the reaction of 1,8,8-trimethyl-3-azabicyclo(3.2.1)octane with N,N-dimethylalanine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(N,N-Dimethylalanyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or hydrocarbons .

Scientific Research Applications

3-(N,N-Dimethylalanyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(N,N-Dimethylalanyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane involves its ability to act as a nucleophile or base in various chemical reactions. Its bicyclic structure allows for unique interactions with molecular targets, facilitating the formation of new chemical bonds and the transformation of substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(N,N-Dimethylalanyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as both a nucleophile and a base makes it versatile in various synthetic applications .

Properties

CAS No.

1687-81-6

Molecular Formula

C15H28N2O

Molecular Weight

252.40 g/mol

IUPAC Name

2-(dimethylamino)-1-(1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-3-yl)propan-1-one

InChI

InChI=1S/C15H28N2O/c1-11(16(5)6)13(18)17-9-12-7-8-15(4,10-17)14(12,2)3/h11-12H,7-10H2,1-6H3

InChI Key

ALLGOMJALBGKDY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CC2CCC(C1)(C2(C)C)C)N(C)C

Origin of Product

United States

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